molecular formula C13H12N4 B11883400 3-(4-methylpyridin-2-yl)-1H-indazol-5-amine CAS No. 1356088-04-4

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine

Cat. No.: B11883400
CAS No.: 1356088-04-4
M. Wt: 224.26 g/mol
InChI Key: OIAXIEQXZJXLJU-UHFFFAOYSA-N
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Description

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound that features both pyridine and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpyridin-2-yl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyridin-2-amine with a suitable indazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives where the nucleophile replaces a hydrogen atom on the pyridine ring.

Scientific Research Applications

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylpyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but it often involves binding to active sites on proteins or interfering with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine is unique due to its specific combination of pyridine and indazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1356088-04-4

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C13H12N4/c1-8-4-5-15-12(6-8)13-10-7-9(14)2-3-11(10)16-17-13/h2-7H,14H2,1H3,(H,16,17)

InChI Key

OIAXIEQXZJXLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

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